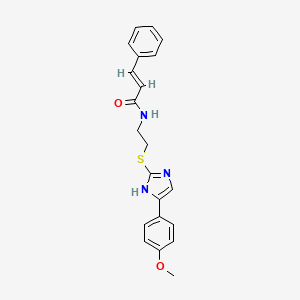

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide

Description

N-(2-((5-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide is a synthetic compound featuring a 1H-imidazole core substituted with a 4-methoxyphenyl group at position 5 and a thioethyl-cinnamamide moiety at position 2. This compound is hypothesized to exhibit biological activity based on structural similarities to known bioactive imidazole derivatives .

Properties

IUPAC Name |

(E)-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-26-18-10-8-17(9-11-18)19-15-23-21(24-19)27-14-13-22-20(25)12-7-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,22,25)(H,23,24)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCRVLPIEUAJQM-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

For instance, compounds with a similar thiazole structure have been reported to exhibit antifungal activity . Moreover, the methoxyphenyl group can disrupt the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .

Biological Activity

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide is a synthetic compound characterized by a complex structure that includes an imidazole ring, thioether linkage, and a cinnamide moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is . The structure can be described as follows:

| Component | Description |

|---|---|

| Imidazole Ring | Provides biological activity |

| Thioether Linkage | Enhances lipophilicity |

| Cinnamide Moiety | Potential anticancer activity |

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of similar compounds against various cancer cell lines. For instance, derivatives of cinnamide have shown significant antiproliferative activity against HepG2 liver cancer cells. The IC50 values for these compounds ranged from 4.23 μM to 53.20 μM, indicating varying degrees of potency against cancer cells .

The proposed mechanisms through which this compound may exert its effects include:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase, leading to inhibited proliferation of cancer cells.

- Apoptosis Induction : The activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins (e.g., p53, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl2), has been observed in related studies .

- Inhibition of Key Enzymes : The imidazole moiety may interact with enzyme active sites, potentially inhibiting their activity and leading to reduced tumor growth.

Case Studies

- Cytotoxicity Evaluation : A study involving various cinnamide derivatives demonstrated that N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone exhibited an IC50 value of 4.23 μM against HepG2 cells, highlighting the importance of structural modifications on biological activity .

- Flow Cytometry Analysis : Flow cytometry results indicated that treatment with certain derivatives led to a significant increase in early and late apoptosis rates compared to untreated controls, suggesting that the compound effectively triggers apoptotic pathways .

- Mechanistic Insights : Investigations into the molecular interactions revealed that compounds with similar structures could significantly lower mitochondrial membrane potential (MMP), indicating mitochondrial dysfunction as a contributor to apoptosis induction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with modifications in the imidazole substituents, linker regions, or terminal groups. Key examples include:

Table 1: Structural Comparison of Selected Imidazole Derivatives

Key Observations:

4-Methoxyphenyl vs. Halogenated Phenyl Groups :

- Cinnamamide vs. Thiazole-terminated analogs (e.g., Compound 5) show COX inhibition, suggesting the terminal group dictates target specificity .

Nitroimidazole Scaffold :

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target compound (~397.5) falls within the acceptable range for oral bioavailability (Rule of Five). Smaller analogs (e.g., 387.9 in ) may exhibit better absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.